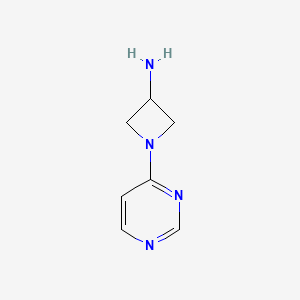

1-(Pyrimidin-4-yl)azetidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-4-ylazetidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-6-3-11(4-6)7-1-2-9-5-10-7/h1-2,5-6H,3-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNPDKATLWINGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-(Pyrimidin-4-yl)azetidin-3-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The confluence of strained ring systems and heteroaromatic motifs has become a cornerstone of modern medicinal chemistry, yielding compounds with improved physicochemical properties and novel pharmacological profiles. 1-(Pyrimidin-4-yl)azetidin-3-amine is an exemplar of this strategy, merging the sp³-rich, conformationally rigid azetidine core with the hydrogen-bonding capabilities of the pyrimidine ring. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and critical role as a molecular scaffold in drug development, with a particular focus on its application in designing selective G protein-coupled receptor (GPCR) agonists and kinase inhibitors. Methodologies for its synthesis and characterization are detailed to provide researchers with actionable, field-proven insights.

Core Molecular Profile

This compound is a bifunctional molecule featuring a primary amine on a strained four-membered azetidine ring, which is, in turn, N-substituted with a pyrimidine heterocycle. This unique arrangement provides a three-dimensional architecture that is increasingly sought after in drug design to "escape from flatland" and improve properties like solubility and metabolic stability.[1][2]

Chemical Identity and Properties

The fundamental properties of the hydrochloride salt of this compound are summarized below. The HCl salt is common for improving the handling and solubility of amine-containing compounds.

| Identifier | Value | Source |

| IUPAC Name | This compound; hydrochloride | [3] |

| CAS Number | 1384430-84-5 (for hydrochloride salt) | [3] |

| Molecular Formula | C₇H₁₁ClN₄ | [3] |

| Molecular Weight | 186.64 g/mol | [3] |

| Appearance | Powder | [3] |

| SMILES | C1C(CN1C2=NC=NC=C2)N.Cl | [3] |

| InChI Key | NRAWNKJYUMSYQH-UHFFFAOYSA-N | [3] |

Structural Rationale in Medicinal Chemistry

The value of this scaffold is derived from the distinct contributions of its two core components:

-

Azetidine Ring: This strained, four-membered ring imparts significant conformational rigidity.[1] Unlike more flexible linkers, the azetidine ring restricts the spatial orientation of the pendant amine and the pyrimidine ring, which can lead to higher binding affinity and selectivity for a biological target.[4] Its sp³-rich character also tends to improve solubility and metabolic stability compared to more aromatic systems.[1]

-

Pyrimidine Ring: As a bioisostere of other aromatic systems, the pyrimidine ring is a well-established pharmacophore. It contains hydrogen bond acceptors (the nitrogen atoms) that can engage in critical interactions with protein active sites.[5] Its connection to the azetidine nitrogen allows it to act as a versatile anchor or recognition element.

Synthesis and Chemical Reactivity

The synthesis of this compound and its analogs typically relies on established methodologies for forming carbon-nitrogen bonds, particularly nucleophilic aromatic substitution (SNA_r_).

General Synthesis Pathway

A common and efficient route involves the coupling of a protected 3-aminoazetidine derivative with an activated pyrimidine, such as 4-chloropyrimidine. The primary amine of the azetidine is typically protected (e.g., as a Boc-carbamate) to prevent self-reaction and direct the substitution to the secondary ring nitrogen.

Reactivity Profile

The molecule possesses two primary reactive sites:

-

Primary Amine (-NH₂): This group is nucleophilic and can be readily functionalized through acylation, alkylation, reductive amination, or sulfonylation to build out molecular complexity and explore structure-activity relationships (SAR).

-

Pyrimidine Ring: While less reactive than the primary amine, the pyrimidine ring can undergo further substitution reactions, though this is less common once it is attached to the azetidine scaffold. The nitrogen atoms can also participate in hydrogen bonding or coordination with metal ions.

Applications in Drug Discovery

The this compound scaffold is a privileged structure found in molecules targeting a range of diseases, from neurological disorders to cancer.

Case Study: Non-imidazole Histamine H₃ Receptor Agonists

A seminal application of this scaffold is in the development of potent and selective histamine H₃ receptor (H₃R) agonists.[5][6] Historically, H₃R agonists were predominantly imidazole-based, mimicking the endogenous ligand histamine. However, the imidazole ring is associated with potential liabilities, such as inhibition of cytochrome P450 enzymes.[6]

Researchers discovered that the 4-(3-aminoazetidin-1-yl)pyrimidine moiety serves as an effective non-imidazole pharmacophore.[5] In this context:

-

The primary amine of the azetidine forms a key ionic interaction with a conserved aspartate residue (D1143.32) in the H₃R binding pocket.

-

The pyrimidine ring engages in a hydrogen bond with a glutamate residue (E2065.461), mimicking the interaction of the imidazole ring of histamine.[5]

This discovery led to the development of tool compounds with nanomolar potency and excellent CNS activity, demonstrating that the scaffold can effectively replicate the binding mode of endogenous ligands while offering a superior pharmacokinetic profile.[5]

Broader Potential as a Kinase Inhibitor Scaffold

The pyrimidine ring is a classic "hinge-binding" motif in many kinase inhibitors.[7][8] Analogues of this compound are actively explored as inhibitors for targets such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[7][8] In these applications:

-

The pyrimidine core anchors the molecule in the ATP-binding site of the kinase.

-

The azetidine-3-amine component serves as a 3D-oriented exit vector, allowing chemists to attach different functional groups that can impart selectivity, improve pharmacokinetic properties, or reach into adjacent pockets of the enzyme.[1]

Experimental Protocols & Characterization

The following protocols are generalized and should be adapted based on specific substrate and laboratory conditions.

Protocol: Synthesis of this compound HCl

Objective: To synthesize the title compound via SNAr coupling followed by deprotection.

Materials:

-

tert-butyl azetidin-3-ylcarbamate

-

4-Chloropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

4M HCl in 1,4-Dioxane

-

Ethyl acetate (EtOAc), Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Step 1: Coupling Reaction

-

To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in NMP, add 4-chloropyrimidine (1.1 eq) and DIPEA (2.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by LC-MS for the disappearance of starting material.

-

Causality: Heat is required to overcome the activation energy for the SNAr reaction. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

-

-

Step 2: Workup and Isolation of Intermediate

-

After cooling to room temperature, dilute the reaction mixture with EtOAc and wash sequentially with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) to yield tert-butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate.

-

Validation: The intermediate should be a clean spot by TLC and show the expected mass in LC-MS analysis.

-

-

Step 3: Boc Deprotection

-

Dissolve the purified intermediate from Step 2 in a minimal amount of dichloromethane or methanol.

-

Add 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours. Monitor by LC-MS until the starting material is consumed.

-

Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group.

-

-

Step 4: Isolation of Final Product

-

Concentrate the reaction mixture under reduced pressure.

-

Add Et₂O to the residue to precipitate the hydrochloride salt.

-

Filter the resulting solid, wash with cold Et₂O, and dry under vacuum to yield this compound hydrochloride as a solid.

-

Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

-

Characterization Data (Expected)

-

¹H NMR: Expect signals corresponding to the pyrimidine protons (typically in the δ 8.0-9.0 ppm region), the azetidine ring protons (CH and CH₂ groups, often complex multiplets in the δ 3.5-5.0 ppm region), and a broad signal for the ammonium (-NH₃⁺) protons.

-

LC-MS: A high-purity sample should show a single major peak in the chromatogram with a corresponding mass-to-charge ratio ([M+H]⁺) consistent with the free base (C₇H₁₀N₄), which has a monoisotopic mass of approximately 150.09 Da.[9][10]

Conclusion

This compound is more than a simple chemical building block; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its inherent structural rigidity, three-dimensionality, and versatile functional handles make it a highly valuable starting point for developing selective and potent modulators of various biological targets. The proven success in creating non-imidazole H₃R agonists highlights its potential to solve long-standing challenges in drug design, particularly in overcoming the liabilities of traditional pharmacophores. As the demand for drug candidates with improved physicochemical and pharmacokinetic profiles continues to grow, scaffolds like this will remain at the forefront of pharmaceutical innovation.

References

-

American Elements. This compound hydrochloride | CAS 1384430-84-5. [Link]

-

Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

-

PubChemLite. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). [Link]

-

PubChemLite. 4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. [Link]

-

Wijtmans, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Li, Z., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

-

Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Ark Pharma Scientific Limited. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. [Link]

-

Wijtmans, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. [Link]

-

Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. [Link]

-

Rajasheker, K. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

-

Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. [Link]

-

MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

-

van der Graaf, P. H., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. PubMed. [Link]

-

Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [Link]

-

Irwin, W. J., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C, RSC Publishing. [Link]

-

ResearchGate. Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. [Link]

-

Egorov, M. P., et al. (2023). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

-

SpectraBase. N-(4-iodophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. americanelements.com [americanelements.com]

- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 9. PubChemLite - 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]

- 10. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-(Pyrimidin-4-yl)azetidin-3-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core characteristics, synthesis, and analytical characterization, and explore its potential applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction: The Strategic Importance of the Pyrimidinyl-Azetidine Scaffold

The convergence of a pyrimidine ring and an azetidine moiety in a single molecular entity creates a scaffold with immense potential in drug design. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly recognized for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Their inherent three-dimensionality and rigid nature can lead to enhanced binding affinity and selectivity for biological targets, while also improving metabolic stability and aqueous solubility.[1]

The pyrimidine ring, a fundamental component of nucleobases, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The strategic combination of these two motifs in this compound hydrochloride offers a versatile platform for generating libraries of novel compounds with diverse pharmacological profiles.

This guide will provide a detailed examination of the hydrochloride salt of this compound, a form often preferred in early-stage drug development for its improved solubility and stability.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The following table summarizes the key characteristics of this compound hydrochloride.

| Property | Value | Source |

| CAS Number | 1384430-84-5 | American Elements[2] |

| Molecular Formula | C₇H₁₁ClN₄ | American Elements[2] |

| Molecular Weight | 186.64 g/mol | American Elements[2] |

| Appearance | Typically a solid powder | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | General chemical principles |

| Stability | Store in a cool, dry place. The hydrochloride salt enhances stability. | General chemical handling guidelines |

A dihydrochloride salt of this compound, with CAS number 2098025-74-0, has also been reported.[3] The presence of a second equivalent of hydrochloric acid suggests that both the azetidine nitrogen and the exocyclic amine can be protonated, which may further influence the compound's solubility and handling properties.

Synthesis and Purification: A Guided Protocol

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of a suitable 4-halopyrimidine with a protected 3-aminoazetidine, followed by deprotection.

Caption: Proposed synthesis of this compound hydrochloride.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 4-chloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl azetidin-3-ylcarbamate (1.1 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and partition between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude tert-butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

-

If TFA was used, concentrate the reaction mixture under reduced pressure and then add a solution of HCl in a non-polar solvent like diethyl ether to precipitate the hydrochloride salt. If HCl in dioxane was used, the product may precipitate directly from the reaction mixture.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford this compound hydrochloride.

Rationale Behind Experimental Choices

-

Solvent Selection: DMF and DMSO are excellent solvents for SNAr reactions due to their high polarity and ability to solvate both the reactants and the intermediate Meisenheimer complex, thereby accelerating the reaction.

-

Base Selection: DIPEA is a common choice as it is a hindered, non-nucleophilic base that effectively neutralizes the generated acid without competing in the primary substitution reaction.

-

Protecting Group Strategy: The use of a tert-butyloxycarbonyl (Boc) protecting group for the amino function of the azetidine is a standard practice. It is stable under the basic conditions of the SNAr reaction and can be readily removed under acidic conditions.

-

Purification: The final product is often purified by recrystallization or precipitation to ensure high purity, which is critical for subsequent applications in drug discovery.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A suite of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons (typically in the aromatic region, δ 7-9 ppm), the azetidine ring protons (as multiplets in the aliphatic region, δ 3-5 ppm), and the amino protons (which may be broad and exchangeable). The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine and azetidine rings. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is crucial for determining the purity of the compound. A high-purity sample (>95%) is desirable for biological screening and further development.[5] |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching (pyrimidine ring). |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide array of biologically active molecules. The primary amino group serves as a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Targets

Derivatives of pyrimidinyl-azetidines have shown promise in targeting various classes of proteins, including:

-

Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The azetidine moiety can be functionalized to occupy other pockets within the ATP-binding site, potentially leading to potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases. N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[6]

-

G-Protein Coupled Receptors (GPCRs): The rigid azetidine scaffold can be used to orient pharmacophoric groups in a defined three-dimensional space, which is advantageous for targeting GPCRs. For instance, closely related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been developed as high-affinity histamine H3 receptor agonists.[4][5]

-

Other Enzymes and Receptors: The versatile nature of this scaffold allows for its adaptation to target a broad range of other biological targets, including proteases, and ion channels.

Workflow for Library Synthesis and Screening

Caption: A typical workflow for utilizing the title compound in drug discovery.

Conclusion

This compound hydrochloride is a strategically important building block for modern drug discovery. Its unique combination of a privileged pyrimidine core and a favorable azetidine moiety provides a robust platform for the design and synthesis of novel therapeutic agents. This guide has outlined its key characteristics, a plausible and detailed synthetic approach, and a framework for its analytical characterization and application in medicinal chemistry. As the demand for novel, effective, and safe medicines continues to grow, the utility of such versatile chemical scaffolds will undoubtedly continue to expand.

References

-

American Elements. This compound hydrochloride. [Link]

-

PubChem. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride. [Link]

-

de Esch, I. J. P. et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

-

Ark Pharma Scientific Limited. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

de Esch, I. J. P. et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. National Center for Biotechnology Information. [Link]

-

Wang, L. et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

-

Zhao, P. et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. [Link]

-

ResearchGate. Synthesis and biological activity of azetidinone. [Link]

-

Wallace, E. M. et al. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

-

MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

-

ResearchGate. Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. [Link]

-

Frontiers. Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. [Link]

-

RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound dihydrochloride | 2098025-74-0 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(Pyrimidin-4-yl)azetidin-3-amine

Abstract

1-(Pyrimidin-4-yl)azetidin-3-amine is a novel small molecule with potential therapeutic applications. However, its precise mechanism of action remains to be fully elucidated. Publicly available data on the direct biological targets and signaling pathways modulated by this compound is currently limited[1]. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and determine the mechanism of action of this compound. Drawing insights from structurally related compounds, we posit a primary hypothesis and detail a rigorous, multi-faceted experimental strategy to validate it. This document serves as a roadmap for target identification, validation, and downstream pathway analysis, incorporating field-proven insights and self-validating experimental protocols.

Introduction: The Investigative Challenge

This compound presents a compelling case for mechanistic investigation. Its unique chemical architecture, featuring a pyrimidine ring linked to an azetidine core, suggests potential interactions with a range of biological targets. The absence of extensive literature on this specific molecule necessitates a foundational research program to uncover its therapeutic potential. This guide is structured to lead researchers through a logical and efficient discovery process, from initial hypothesis generation to in-depth cellular and in vivo validation.

Hypothesis Generation: Learning from Structural Analogs

In the absence of direct evidence, a scientifically sound starting point is the examination of structurally similar compounds. Molecules incorporating a pyrimidinyl-azetidine scaffold have shown activity as histamine H3 receptor (H3R) agonists[2][3][4]. For instance, the related compound series of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines has been identified as high-affinity, non-imidazole H3R agonists[2][3][4]. The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as an autoreceptor and heteroreceptor, modulating the release of various neurotransmitters, including histamine, acetylcholine, and dopamine[2].

Based on this precedent, our primary working hypothesis is that This compound acts as a modulator, likely an agonist, of the histamine H3 receptor.

This hypothesis provides a concrete starting point for a structured investigation into the compound's mechanism of action. The following sections will outline the experimental workflows required to rigorously test this hypothesis.

Phase 1: Target Identification and Validation

The initial phase of our investigation focuses on confirming direct interaction between this compound and the hypothesized target, the histamine H3 receptor.

Radioligand Binding Assays

Causality of Experimental Choice: Radioligand binding assays are a gold-standard method for quantifying the affinity of a test compound for a specific receptor. By competing with a known radiolabeled ligand, we can determine the binding affinity (Ki) of this compound for the H3R.

Experimental Protocol: H3R Radioligand Binding Assay

-

Preparation of Cell Membranes: Utilize cell lines stably expressing the human histamine H3 receptor (e.g., HEK293-H3R). Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known H3R radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a defined period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the binding affinity constant (Ki).

Functional Assays: Measuring Receptor Activation

Causality of Experimental Choice: While binding assays confirm physical interaction, functional assays are crucial to determine the nature of this interaction (i.e., agonist, antagonist, or inverse agonist). Since H3R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Response Element (CRE) Luciferase Reporter Gene Assay

-

Cell Culture: Use a cell line co-expressing the human H3R and a CRE-luciferase reporter construct.

-

Compound Treatment: Seed the cells in a 96-well plate. Treat the cells with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator). Include a known H3R agonist as a positive control.

-

Incubation: Incubate for a sufficient period to allow for receptor activation and subsequent reporter gene expression.

-

Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence, which is proportional to the level of CRE-driven gene expression.

-

Data Analysis: A decrease in the forskolin-stimulated luciferase signal upon treatment with this compound would indicate agonistic activity. The potency (EC50) and efficacy (Emax) can be determined from the dose-response curve.

Table 1: Expected Outcomes of Initial Target Validation Assays

| Assay | Parameter | Expected Result for H3R Agonist |

| Radioligand Binding | Ki | Low nanomolar to micromolar range |

| CRE Luciferase Assay | EC50 | Potency in a similar range to the binding affinity |

| CRE Luciferase Assay | Emax | Dose-dependent decrease in cAMP levels |

Phase 2: Signaling Pathway Elucidation

Upon confirmation of H3R agonism, the next logical step is to map the downstream signaling cascade.

G-Protein Activation Assay

Causality of Experimental Choice: A [35S]GTPγS binding assay directly measures the activation of G-proteins upon receptor stimulation, providing proximal evidence of signal transduction.

Experimental Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes from H3R-expressing cells as described previously.

-

Assay Setup: Incubate the membranes with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

Incubation and Filtration: Allow the reaction to proceed, then terminate by rapid filtration.

-

Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.

-

Data Analysis: An increase in [35S]GTPγS binding with increasing concentrations of the compound confirms G-protein activation.

Downstream Kinase Activation Profile

Causality of Experimental Choice: H3R activation can modulate various downstream kinase pathways, such as the MAPK/ERK pathway. Profiling the phosphorylation status of key kinases provides a broader understanding of the compound's cellular effects.

Experimental Protocol: Western Blotting for Phospho-ERK

-

Cell Treatment: Treat H3R-expressing cells with this compound for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Diagram 1: Hypothesized H3R Signaling Pathway

Caption: Hypothesized signaling cascade of this compound via H3R.

Phase 3: In-Cell and In Vivo Target Engagement

To bridge the gap between in vitro findings and potential physiological effects, it is essential to demonstrate target engagement in a more complex biological context.

Cellular Thermal Shift Assay (CETSA)

Causality of Experimental Choice: CETSA provides direct evidence of target engagement within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Quantification: Analyze the amount of soluble H3R remaining at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: The binding of the compound should increase the thermal stability of H3R, resulting in a shift of the melting curve to higher temperatures.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

Caption: A structured workflow for determining the mechanism of action.

In Vivo Pharmacodynamic Studies

Causality of Experimental Choice: Based on the known roles of H3R in cognition, an in vivo model such as the social recognition test in mice can provide evidence of the compound's central nervous system activity and physiological effects consistent with H3R modulation. A similar compound, VUF16839, induced an amnesic effect in this model, which is consistent with H3R agonism[2].

Experimental Protocol: Social Recognition Test in Mice

-

Acclimation: Acclimate mice to the testing environment.

-

Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneally).

-

Acquisition Trial (T1): Place a juvenile mouse in the cage with the adult test mouse and record the duration of social investigation.

-

Retention Interval: After a set time interval, re-expose the adult mouse to the same juvenile.

-

Recognition Trial (T2): Record the duration of social investigation in the second trial.

-

Data Analysis: A reduction in investigation time during T2 compared to T1 indicates memory of the juvenile. An H3R agonist is expected to impair this memory, resulting in similar investigation times in T1 and T2.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of this compound. By systematically progressing from in vitro target validation to in vivo pharmacodynamic studies, researchers can build a robust data package to define its biological activity. The primary hypothesis of H3R agonism, based on structural analogy, provides a strong foundation for this investigation. Should the experimental evidence not support this hypothesis, the described methodologies, particularly broader screening approaches like affinity chromatography-mass spectrometry or phenotypic screening, can be employed to identify alternative targets. Ultimately, the successful execution of this research plan will be pivotal in unlocking the therapeutic potential of this promising compound.

References

- PubChemLite. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3).

- Smolecule. N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.

- PubMed. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases.

- PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.

- PubMed Central (PMC). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.

- Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.

- RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.

- ACS Publications. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.

- Vrije Universiteit Amsterdam. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H>3> Receptor Agonists with in Vivo Central Nervous System Activity.

Sources

- 1. PubChemLite - 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]

- 2. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.vu.nl [research.vu.nl]

The Dual Pharmacology of the 1-(Pyrimidin-4-yl)azetidin-3-amine Scaffold: A Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Kinase and GPCR Targeting

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a significant leap towards efficient drug discovery. The 1-(pyrimidin-4-yl)azetidin-3-amine core has emerged as one such scaffold, demonstrating remarkable versatility by potently and selectively modulating the activity of two therapeutically important protein classes: Rho-associated coiled-coil containing protein kinases (ROCK) and Histamine H3 receptors (H3R). This technical guide provides an in-depth exploration of the biological activity of this scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, structure-activity relationships (SAR), and the experimental methodologies required for its evaluation.

Chapter 1: The Dichotomous Biological Profile of this compound

The unique arrangement of the pyrimidine and azetidine rings, coupled with the primary amine on the azetidine, endows this scaffold with the ability to engage with the ATP-binding site of kinases and the ligand-binding pocket of G-protein coupled receptors (GPCRs) with high affinity. This dual-targeting capability opens up therapeutic avenues in a wide range of disease areas, from cardiovascular and inflammatory disorders to neurological conditions.

Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinases (ROCK)

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key regulators of the actin cytoskeleton.[1][2] Their signaling cascade plays a pivotal role in fundamental cellular processes including contraction, adhesion, motility, and proliferation.[1][2] Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, and cancer metastasis.[3][4][5][6]

Compounds featuring the this compound scaffold have been identified as potent ROCK inhibitors.[1] These inhibitors are designed to be "soft" drugs, meaning they are metabolically labile and are rapidly inactivated in systemic circulation, thereby reducing the potential for off-target side effects.[1] This targeted approach is particularly advantageous for localized therapies, such as in the treatment of glaucoma where topical administration is preferred.

Agonism of the Histamine H3 Receptor (H3R)

The Histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS) that modulates the release of histamine and other neurotransmitters. As a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. H3R agonists have therapeutic potential in the treatment of various neurological and psychiatric disorders, including narcolepsy and attention-deficit/hyperactivity disorder (ADHD).

A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which are close structural analogs of the core topic, have been developed as high-affinity, non-imidazole H3R agonists. This is significant as many earlier H3R ligands were imidazole-based and faced challenges with off-target effects and metabolic instability.

Chapter 2: Deciphering the Molecular Mechanisms: Signaling Pathways

Understanding the signaling pathways modulated by the this compound scaffold is paramount for elucidating its therapeutic effects and potential liabilities.

The ROCK Signaling Cascade

The canonical activation of ROCK occurs downstream of the small GTPase RhoA. Upon activation by upstream signals, RhoA-GTP binds to the coiled-coil region of ROCK, disrupting its autoinhibitory C-terminal domain and activating the N-terminal kinase domain. Activated ROCK then phosphorylates a multitude of downstream substrates, with two of the most well-characterized being Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).

Caption: The ROCK signaling pathway leading to actin-myosin contraction.

The Histamine H3 Receptor Signaling Cascade

As a member of the Gαi/o family of GPCRs, the H3R signals primarily through the inhibition of adenylyl cyclase. Agonist binding to the H3R induces a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and a subsequent decrease in the phosphorylation of its downstream targets.

Caption: The H3R signaling pathway leading to the inhibition of cAMP production.

Chapter 3: Quantitative Analysis of Biological Activity

The potency and efficacy of compounds derived from the this compound scaffold have been determined through various in vitro assays. The following tables summarize key quantitative data for representative compounds.

ROCK Inhibitory Activity

| Compound ID | Scaffold Modification | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |

| D25 | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | 47.2 | 33.8 | [5][6] |

| R3 | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | Weaker than D25 | Weaker than D25 | [5][6] |

| 8k | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | 4 | 1 | [3][7] |

| 4v | 4-aryl-thiazole-2-amine derivative | - | 20 | [8] |

| DC24 | 1,2-dithiolan-3-yl motif | 6354 | 124 | [9] |

Histamine H3 Receptor Agonist Activity

| Compound ID | R1 | R2 | R3 | hH3R pKi | hH3R pEC50 | Reference |

| 11b | Me | H | H | 7.1 | 7.4 | |

| 14d (VUF16839) | H | n-Pr | H | 8.5 | 9.5 |

Data for a representative series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines. pKi represents the negative logarithm of the inhibition constant, and pEC50 represents the negative logarithm of the half-maximal effective concentration.

Chapter 4: Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the in vitro characterization of compounds based on the this compound scaffold.

ROCK Kinase Inhibition Assay

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) for measuring ROCK inhibition.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Myelin Basic Protein (MBP) as substrate

-

ATP

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Anti-phospho-MBP antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microplates

Procedure:

-

Coat a 96-well plate with MBP and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., TBS with 0.05% Tween-20).

-

Add the test compound at various concentrations to the wells.

-

Add ROCK enzyme to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 30-60 minutes at 30°C.

-

Wash the plate to remove the kinase reaction components.

-

Add the anti-phospho-MBP antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

Calculate the IC50 values from the dose-response curves.

Caption: Workflow for a typical ROCK kinase inhibition ELISA.

Histamine H3 Receptor Functional Assay (cAMP Measurement)

This protocol outlines a method to measure the agonist activity of compounds at the H3R by quantifying changes in intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing the human H3R

-

Test compounds

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

Cell culture reagents

Procedure:

-

Seed the H3R-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound at various concentrations to the cells and incubate for a short period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves and calculate the EC50 and Emax values.

Caption: Workflow for an H3R functional assay measuring cAMP levels.

Chapter 5: Synthesis of the this compound Core

The synthesis of the core scaffold is a critical step in the development of novel ROCK inhibitors and H3R agonists. A common synthetic route involves the nucleophilic aromatic substitution of a protected 3-aminoazetidine onto a 4-chloropyrimidine.

Step-by-Step Synthesis of tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate:

-

Protection of 3-aminoazetidine: Commercially available 3-aminoazetidine is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl azetidin-3-ylcarbamate. This is typically achieved by reacting 3-aminoazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.

-

Nucleophilic Aromatic Substitution: The Boc-protected 3-aminoazetidine is then reacted with 4-chloropyrimidine in the presence of a base (e.g., diisopropylethylamine) in a solvent such as n-butanol or DMSO at elevated temperatures. This reaction affords the desired product, tert-butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate.

-

Deprotection (Optional): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free amine, this compound, which can then be further functionalized.

Chapter 6: Structure-Activity Relationship (SAR) Insights

ROCK Inhibitors

For pyrimidine-based ROCK inhibitors, the following SAR observations have been made:

-

The pyrimidine ring acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.

-

The azetidine ring serves as a linker, and its substitution pattern can influence potency and selectivity.

-

The 3-amino group of the azetidine can be further derivatized to explore interactions with the solvent-exposed region of the ATP-binding pocket, which can enhance potency and modulate physicochemical properties.

Histamine H3 Receptor Agonists

In the series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine H3R agonists:

-

The 2-aminopyrimidine moiety is crucial for activity, likely interacting with key residues in the H3R binding pocket.

-

The azetidine ring provides a rigid scaffold to correctly orient the pharmacophoric elements.

-

The primary amine on the azetidine is a key interaction point, forming a salt bridge with an acidic residue (e.g., Asp114) in the receptor.

-

Alkylation of the 3-amino group significantly impacts potency, with an n-propyl group (as in VUF16839) being optimal for high affinity and efficacy.

Conclusion: A Scaffold with Broad Therapeutic Horizons

The this compound core represents a highly versatile and privileged scaffold in drug discovery. Its ability to potently and selectively modulate the activity of both ROCK kinases and the H3 histamine receptor underscores its potential for the development of novel therapeutics for a wide range of unmet medical needs. The insights into its biological activity, mechanism of action, and structure-activity relationships provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable molecular framework.

References

-

Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., Jacobs, M., Taslimi, P., Newsome, D., Nakayama, T., Shah, S., & Rodems, S. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028–5037. [Link]

-

Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

-

Miao, Z., Sun, Y. M., Zhao, L. Y., & Yang, S. Y. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]

-

Synthesis and development of new potent ROCK inhibitors for the treatment of glaucoma. (2016). American Chemical Society. [Link]

-

Li, Q., Li, C., Chang, Y., Su, M., Yu, R., Huang, Z., Guo, Y. W., & Jin, X. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry, 68(10), 10008-10030. [Link]

-

Li, Q., Li, C., Chang, Y., Su, M., Yu, R., Huang, Z., Guo, Y. W., & Jin, X. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry. [Link]

-

Miao, Z., Sun, Y., Zhao, L., & Yang, S. (2020). Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., Jacobs, M., Taslimi, P., Newsome, D., Nakayama, T., Shah, S., & Rodems, S. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ResearchGate. [Link]

-

The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). National Institutes of Health. [Link]

-

Verga, D., et al. (2015). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

El-Sayed, N. N., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Cao, R., Du, F., Liu, Z., Cai, P., Qi, M., Xiao, W., Bao, X., & Chen, G. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry, 15(10), 3576-3596. [Link]

-

Blake, J. F., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

-

Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

Sources

- 1. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1-(Pyrimidin-4-yl)azetidin-3-amine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The intersection of unique heterocyclic scaffolds in medicinal chemistry has paved the way for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, the 1-(pyrimidin-4-yl)azetidin-3-amine core has emerged as a privileged structure, demonstrating significant potential across a range of biological targets. The inherent properties of the pyrimidine ring, a cornerstone in numerous approved drugs, combined with the conformational rigidity and three-dimensionality conferred by the azetidine moiety, create a powerful platform for drug design.[1][2][3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this scaffold, offering insights into its application in targeting various protein families, particularly kinases and G-protein coupled receptors (GPCRs). We will delve into the causality behind experimental choices in analog design, provide detailed, validated protocols for synthesis and biological evaluation, and present data in a clear, comparative format to empower researchers in their drug discovery endeavors.

The Azetidine-Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable attention in medicinal chemistry due to its unique structural features.[1][2] Its inherent ring strain and non-planar conformation provide a rigid framework that can pre-organize substituents in a defined spatial orientation, potentially leading to higher binding affinity and selectivity for biological targets.[3] When coupled with the pyrimidine ring, a ubiquitous heterocycle in nature and pharmaceuticals, the resulting this compound scaffold offers a versatile template for interacting with a variety of protein active sites. The pyrimidine core can engage in crucial hydrogen bonding and aromatic interactions, while the azetidine ring and its substituents can explore deeper pockets and fine-tune physicochemical properties.[5]

Structure-Activity Relationship (SAR) Studies: A Tale of Two Targets

The this compound scaffold has been successfully employed in the development of potent and selective modulators of both GPCRs and kinases. The following sections will dissect the SAR for these two major target classes.

Histamine H3 Receptor (H3R) Agonists: Modulating Neurotransmission

The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a key regulator of neurotransmitter release.[6] The this compound core has been identified as a promising non-imidazole scaffold for the development of H3R agonists.

Modifications at the 2- and 6-positions of the pyrimidine ring have a significant impact on H3R affinity and functional activity.

-

Position 2: The presence of an amino group at the 2-position is crucial for activity.

-

Position 6: The size of the substituent at this position is inversely correlated with potency. Smaller groups, such as hydrogen or methyl, are preferred over larger groups like ethyl or isopropyl. This suggests that steric hindrance in this region is detrimental to receptor binding.[6]

The amine substituent on the azetidine ring plays a critical role in establishing key interactions within the H3R binding pocket.

-

Mono-alkylation: Linear alkyl substituents on the amine, such as n-propyl, have been shown to yield high affinity and full agonism.

-

Di-alkylation: Dimethyl substitution on the amine can lead to a switch from agonism to partial agonism or antagonism.

Table 1: SAR of this compound Derivatives as H3R Agonists

| Compound ID | R1 (Pyrimidine C6) | R2 (Amine) | H3R Affinity (pKi) | H3R Potency (pEC50) |

| 1a | H | H | 7.8 | 8.5 |

| 1b | H | Methyl | 8.2 | 9.0 |

| 1c | H | n-Propyl | 8.5 | 9.5 |

| 1d | Methyl | H | 7.5 | 8.2 |

| 1e | Methyl | Methyl | 7.9 | 8.7 |

| 1f | Ethyl | H | 7.1 | 7.8 |

Data is illustrative and based on trends reported in the literature.[6]

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine base of ATP.[7] The this compound core has been explored as a template for developing inhibitors of various kinases implicated in cancer, such as Aurora kinases, KDR (VEGFR2), and JNK.[8][9][10]

-

Pyrimidine Core: The pyrimidine ring typically forms one or two hydrogen bonds with the hinge region of the kinase ATP-binding site. Substitutions at the 2- and 4-positions are critical for potency and selectivity.

-

Azetidine-Amine Linker: The 1-(azetidin-3-yl)amine portion often serves as a linker to a solvent-exposed region, where further substitutions can enhance potency and modulate pharmacokinetic properties.

Studies on 2,4-disubstituted pyrimidines have revealed key structural requirements for potent kinase inhibition.

-

C4-Substitution: The 4-position is typically occupied by the azetidine moiety, which then connects to a larger, often aromatic, group that can interact with the hydrophobic regions of the kinase active site.

-

C2-Substitution: The 2-position is often substituted with an amine that can be further functionalized to improve cell permeability and oral bioavailability. For instance, in a series of KDR inhibitors, a 3,5-dimethylaniline group at the 2-position was found to be optimal for potency.[8]

Table 2: SAR of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors

| Compound ID | C2-Substituent | C4-Substituent | Target Kinase | IC50 (nM) |

| 2a | Aniline | 1-(Azetidin-3-yl)amine | KDR | 105 |

| 2b | 3,5-Dimethylaniline | 1-(Azetidin-3-yl)amine | KDR | 6 |

| 3a | Phenylamine | 1-(Azetidin-3-yl)amine | Aurora A | 309 |

| 3b | Phenylamine | 1-(Azetidin-3-yl)amine | Aurora B | 293 |

| 4a | Substituted Aniline | 1-(Azetidin-3-yl)amine | JNK2 | Potent |

Data compiled from various sources and is illustrative of general trends.[8][9][10]

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of the this compound Core

The synthesis of the core scaffold typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 4-halopyrimidine and a protected 3-aminoazetidine, followed by deprotection.

Diagram 1: General Synthetic Workflow

Caption: General synthesis of the this compound core.

Step-by-Step Protocol for the Synthesis of tert-Butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate (Intermediate C):

-

Reaction Setup: To a solution of 4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMSO, NMP, or isopropanol) is added tert-butyl (azetidin-3-yl)carbamate (1.1 eq).

-

Base Addition: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.[11][12][13][14][15]

Step-by-Step Protocol for the Deprotection to Yield this compound (Core Scaffold D):

-

Reaction Setup: The purified tert-butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acid Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added to the solution.

-

Reaction Conditions: The reaction is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

-

Work-up: The solvent and excess acid are removed under reduced pressure. The residue is then triturated with diethyl ether to yield the desired amine salt. The free base can be obtained by neutralization with a suitable base.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.

Diagram 2: Kinase Inhibition Assay Workflow

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of the recombinant kinase, a specific peptide substrate, ATP, and the test compound (serially diluted in DMSO).

-

Assay Plate Preparation: In a 96- or 384-well plate, add the kinase and the test compound to the appropriate wells. Include controls for no inhibitor (100% activity) and no kinase (background).

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified time (e.g., 60-120 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®, fluorescence polarization, or TR-FRET).[16][17][18]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot the data to determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[19][20]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[19]

Signaling Pathways and Mechanisms of Action

When acting as kinase inhibitors, this compound derivatives can modulate various signaling pathways critical for cancer cell survival and proliferation.

Diagram 3: Simplified Kinase Signaling Pathway

Caption: Inhibition of a typical kinase signaling cascade by a pyrimidine-based inhibitor.

For example, inhibitors of KDR (VEGFR2) block the downstream signaling of the PI3K/Akt/mTOR pathway, which is crucial for angiogenesis and tumor growth.[21] Similarly, inhibitors of Aurora kinases can disrupt mitosis and induce apoptosis.[10]

Pharmacokinetics and Drug-like Properties

The azetidine-pyrimidine scaffold generally possesses favorable drug-like properties. The azetidine ring can improve aqueous solubility and metabolic stability compared to more lipophilic cyclic amines.[1] However, the overall pharmacokinetic profile is highly dependent on the specific substitutions made to the core structure.[22][23][24] Prodrug strategies, such as the addition of N-carboxylate or N-acyl groups, have been successfully employed to improve the oral bioavailability of pyrimidine-based kinase inhibitors.[25]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its demonstrated success in targeting both GPCRs and kinases highlights its adaptability to different protein active sites. Future research in this area should focus on:

-

Exploring a wider range of biological targets: The scaffold's potential against other protein families remains largely untapped.

-

Fine-tuning selectivity: For kinase inhibitors, achieving high selectivity is crucial to minimize off-target effects.

-

Optimizing ADME properties: Further investigation into modifications that enhance oral bioavailability and metabolic stability will be key to advancing these compounds into clinical development.

This in-depth technical guide provides a solid foundation for researchers to build upon, leveraging the rich SAR data and robust experimental protocols to design and synthesize the next generation of innovative medicines based on the this compound core.

References

-

2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. (n.d.). PubMed. [Link]

-

Pyrimidine-Based Tricyclic Molecules as Potent and Orally Efficacious Inhibitors of Wee1 Kinase. (n.d.). PMC. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). RSC Publishing. [Link]

-

Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. (n.d.). MDPI. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI. [Link]

-

The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). PubMed Central. [Link]

-

Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PubMed Central. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. [Link]

-

An insight on medicinal attributes of pyrimidine scaffold: An updated review. (2023). Journal of Heterocyclic Chemistry. [Link]

-

Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). PubMed. [Link]

-

Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. (n.d.). MDPI. [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]

-

Scheme 2. Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates 14a–c... (n.d.). ResearchGate. [Link]

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). PMC - NIH. [Link]

-

Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (n.d.). PubMed. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. [Link]

-

Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. (n.d.). PubMed. [Link]

-

1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). (n.d.). PubChem. [Link]

-

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (n.d.). PMC. [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed. [Link]

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). PubMed. [Link]

-

Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. (n.d.). DSpace. [Link]

-

Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. (n.d.). PubMed. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). [Link]

-

Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. (2021). PubMed. [Link]

-

Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives. (n.d.). ResearchGate. [Link]

-

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H>3> Receptor Agonists with in Vivo Central Nervous System Activity. (n.d.). [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.tec.mx [research.tec.mx]

- 6. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. tert-butyl azetidin-3-ylmethyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]